molecular formula C14H18O2 B7977901 (1-Hydroxycyclohexyl)(p-tolyl)methanone

(1-Hydroxycyclohexyl)(p-tolyl)methanone

Cat. No.: B7977901
M. Wt: 218.29 g/mol
InChI Key: RGBDGFNGYYZOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Hydroxycyclohexyl)(p-tolyl)methanone is a chemical compound known for its unique structure and properties It is a derivative of cyclohexanone and p-tolylmethanone, featuring a hydroxy group attached to the cyclohexyl ring and a p-tolyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxycyclohexyl)(p-tolyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(1-Hydroxycyclohexyl)(p-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

Scientific Research Applications

(1-Hydroxycyclohexyl)(p-tolyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Hydroxycyclohexyl)(p-tolyl)methanone involves its interaction with molecular targets and pathways. As a photoinitiator, it absorbs UV light and undergoes homolytic cleavage to generate free radicals. These radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (1-Hydroxycyclohexyl)phenylmethanone: Similar structure but with a phenyl group instead of a p-tolyl group.

    (1-Hydroxycyclohexyl)benzophenone: Contains a benzophenone moiety instead of a p-tolyl group.

Uniqueness

(1-Hydroxycyclohexyl)(p-tolyl)methanone is unique due to the presence of both a hydroxy group and a p-tolyl group, which impart distinct chemical and physical properties.

Properties

IUPAC Name

(1-hydroxycyclohexyl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-11-5-7-12(8-6-11)13(15)14(16)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBDGFNGYYZOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2(CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.